molecular formula C7H7N3S B136948 3-amino-1H-benzimidazole-2-thione CAS No. 151693-45-7

3-amino-1H-benzimidazole-2-thione

Cat. No. B136948
CAS RN: 151693-45-7
M. Wt: 165.22 g/mol
InChI Key: IGHNFJUEYIHKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1H-benzimidazole-2-thione is a heterocyclic compound . It is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 3-amino-1H-benzimidazole-2-thione involves several steps. For instance, one method involves the cyclocondensation of 1H-benzimidazole-2-thione and 1,3-dibromopropane in refluxing EtOH in the presence of Et3N . Another method involves the reaction of benzimidazole-2-thione with 1,3-dichloropropane or bis(chloromethyl)dimethylsilane in a two-phase system .


Molecular Structure Analysis

The molecular structure of 3-amino-1H-benzimidazole-2-thione has been characterized by Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy . The molecular structures of some derivatives were confirmed by X-ray single crystallography in different space groups .


Chemical Reactions Analysis

3-amino-1H-benzimidazole-2-thione can undergo various chemical reactions. For instance, it can be alkylated, benzylated, and bromoalkylated to form 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole .

Mechanism of Action

While the exact mechanism of action of 3-amino-1H-benzimidazole-2-thione is not specified in the search results, it’s worth noting that imidazole derivatives, which are structurally similar, have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Safety and Hazards

According to a safety data sheet, 3-amino-1H-benzimidazole-2-thione can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-amino-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-10-6-4-2-1-3-5(6)9-7(10)11/h1-4H,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHNFJUEYIHKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1H-benzimidazole-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.